molecular formula C22H20O4 B1603806 Benzyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 91203-74-6

Benzyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B1603806
Key on ui cas rn: 91203-74-6
M. Wt: 348.4 g/mol
InChI Key: GVQOQZKAFPIVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750218B2

Procedure details

To a solution of 52.6 g (313 mmol) of commercially available vanillic acid in 250 ml of dimethylformamide was slowly added 129.8 g (939 mmol) of potassium carbonate under ice-cooling, and 78.2 ml (657 mmol) of benzyl bromide was slowly added thereto, followed by overnight stirring in an atmosphere of argon at room temperature. The reaction mixture was poured into water, and sodium chloride was added thereto. The precipitated crystals were collected by filtration, washed with water, and dried to give 104.2 g (96%) of 4-benzyloxy-3-methoxybenzoic acid benzyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step Two
Quantity
78.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl-].[Na+]>CN(C)C=O.O>[CH2:19]([O:11][C:1](=[O:12])[C:2]1[CH:10]=[CH:9][C:7]([O:8][CH2:1][C:2]2[CH:10]=[CH:9][CH:7]=[CH:4][CH:3]=2)=[C:4]([O:5][CH3:6])[CH:3]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
129.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
78.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring in an atmosphere of argon at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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